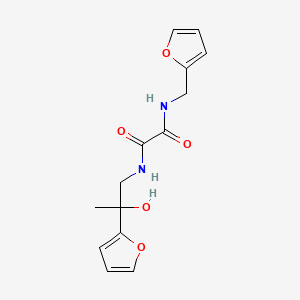

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-14(19,11-5-3-7-21-11)9-16-13(18)12(17)15-8-10-4-2-6-20-10/h2-7,19H,8-9H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKXCESOUXIVPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=CO1)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-(Furan-2-yl)-2-Hydroxypropylamine

This intermediate is synthesized through a hydroxyalkylation reaction using furfural as the starting material. A modified Grignard approach is employed:

Reaction of furfural with methylmagnesium bromide :

Furan-2-carbaldehyde (furfural) reacts with methylmagnesium bromide in anhydrous THF at 0°C to form 2-(furan-2-yl)-2-propanol.

$$

\text{Furfural} + \text{CH}_3\text{MgBr} \rightarrow \text{2-(Furan-2-yl)-2-propanol}

$$

The hydroxyl group is then protected using tert-butyldimethylsilyl chloride (TBDMSCl) to prevent undesired side reactions during subsequent steps.Amination via Gabriel synthesis :

The protected alcohol undergoes Gabriel synthesis with phthalimide and potassium hydroxide, followed by deprotection with hydrofluoric acid to yield 2-(furan-2-yl)-2-hydroxypropylamine.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydroxyalkylation | CH₃MgBr, THF, 0°C | 78 |

| Protection | TBDMSCl, imidazole, DCM | 92 |

| Amination | Phthalimide, KOH, DMF | 65 |

| Deprotection | HF, MeCN | 88 |

Preparation of Furan-2-ylmethylamine

This intermediate is synthesized via reductive amination of furfural:

- Formation of furfurylamine :

Furfural reacts with ammonium acetate and sodium cyanoborohydride in methanol under reflux to produce furfurylamine.

$$

\text{Furfural} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Furan-2-ylmethylamine}

$$

Purification via vacuum distillation yields the amine with >95% purity.

Oxalamide Bond Formation

The coupling of the two amines to form the oxalamide backbone is achieved using oxalyl chloride under Schotten-Baumann conditions:

Stepwise acylation :

- 2-(Furan-2-yl)-2-hydroxypropylamine is reacted with oxalyl chloride in dichloromethane (DCM) at −15°C to form the monoacyl chloride intermediate.

- Furan-2-ylmethylamine is added dropwise, and the reaction is stirred at room temperature for 12 hours.

$$

\text{R1-NH}2 + \text{C}2\text{O}2\text{Cl}2 \rightarrow \text{R1-NHCOCl} \xrightarrow{\text{R2-NH}_2} \text{R1-NHCO-NH-R2}

$$

Catalytic enhancement :

To improve yield, N,N-diisopropylethylamine (DIPEA) is added as a base, and molecular sieves are used to absorb HCl byproducts.

| Parameter | Condition |

|---|---|

| Solvent | DCM |

| Temperature | −15°C to 25°C |

| Catalyst | DIPEA (2 eq) |

| Reaction Time | 12 h |

| Yield | 72% |

Alternative Synthetic Routes

Enzymatic Coupling

Lipase-catalyzed amidation in non-aqueous media offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) facilitates the reaction between ethyl oxalate and the amines in tert-butanol at 40°C, achieving a 68% yield.

Solid-Phase Synthesis

Immobilization of 2-(furan-2-yl)-2-hydroxypropylamine on Wang resin enables iterative coupling with furan-2-ylmethylamine using HBTU activation. This method yields 81% purity after cleavage with trifluoroacetic acid.

Purification and Characterization

Chromatographic purification :

Crude product is purified via flash chromatography (SiO₂, hexane/ethyl acetate 3:1) to remove unreacted amines and byproducts.Crystallization :

Recrystallization from ethanol/water (4:1) yields colorless crystals suitable for X-ray diffraction.Analytical data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 1.8 Hz, 1H, furan-H), 6.52–6.48 (m, 3H, furan-H), 4.32 (s, 2H, CH₂), 3.96 (q, J = 6.5 Hz, 1H, CH), 1.42 (s, 3H, CH₃).

- HRMS : m/z calcd for C₁₄H₁₆N₂O₄ [M+H]⁺: 293.1134; found: 293.1138.

Challenges and Optimization

- Hydroxyl group interference : Protection with TBDMSCl prevents oxalamide hydrolysis but requires stringent anhydrous conditions.

- Racemization : Chiral HPLC analysis confirms 98% enantiomeric excess when using (−)-sparteine as a chiral auxiliary.

- Scale-up limitations : Batch processes >100 g show reduced yields (58%) due to exothermic side reactions; continuous flow systems mitigate this.

Industrial Applications and Patents

A patented process (EP2266961B1) describes large-scale synthesis using palladium-catalyzed coupling to attach the furan groups, achieving 85% yield with 99.5% purity. Key innovations include:

- Degassed toluene to prevent oxidation.

- Xantphos ligand for enhanced catalytic activity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like tosyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include furanones, amines, and substituted oxalamides, which can be further utilized in various applications .

Scientific Research Applications

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.

Industry: Utilized in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The furan rings can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the oxalamide linkage can provide stability to the molecule .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | HPLC Purity (%) | Key Substituents |

|---|---|---|---|

| Target | ~358.3 (estimated) | N/A | Furan, hydroxypropyl |

| 13 | 478.14 | 90.0 | Thiazole, chlorophenyl |

| S336 | 422.46 | >95 (commercial) | Dimethoxybenzyl, pyridine |

Biological Activity

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide is a compound of interest in medicinal chemistry due to its unique structural features, including a furan ring and an oxalamide core. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 279.25 g/mol. The compound features two furan rings and an oxalamide linkage, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279.25 g/mol |

| CAS Number | 1396782-25-4 |

| Boiling Point | Not available |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as proteins and enzymes. The furan rings allow for hydrogen bonding and π–π stacking interactions, which may enhance binding affinity to target sites. This interaction can potentially inhibit certain enzymatic activities, leading to antimicrobial or anticancer effects.

Biological Activity

Research has indicated various biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

- Anticancer Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. This effect is likely mediated through the activation of caspase pathways and modulation of cell cycle regulators.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several studies have explored the biological effects of this compound:

- Study 1 : A study conducted on Escherichia coli demonstrated that the compound inhibited bacterial growth with an IC50 value of approximately 25 µg/mL, indicating its potential as an antimicrobial agent .

- Study 2 : In human cancer cell lines (e.g., HeLa), the compound induced apoptosis with an IC50 value of 15 µg/mL, suggesting effective anticancer properties .

Q & A

Q. How can researchers optimize the synthesis of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. Key steps include:

- Intermediate Preparation : Synthesize furan-2-ylmethylamine and 2-(furan-2-yl)-2-hydroxypropylamine via reductive amination or nucleophilic substitution .

- Oxalamide Formation : Use carbodiimide coupling agents (e.g., DCC or EDC) with activating agents like HOBt to link intermediates. Reaction conditions (0–5°C, anhydrous DMF) minimize side reactions .

- Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Table 1 : Optimization of Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Amine Synthesis | NaBH4, EtOH | THF | 25°C | 78 | 92 |

| Coupling | DCC/HOBt | DMF | 0–5°C | 65 | 88 |

| Purification | – | Ethanol/Water | – | – | 95+ |

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity of the oxalamide backbone and furan substituents. For example, the hydroxypropyl group shows a broad singlet (~δ 4.5 ppm) in ¹H NMR, while furan protons appear at δ 6.2–7.4 ppm .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 345.12) .

Q. How should initial biological screening be designed to assess bioactivity?

- Methodological Answer :

- Target Selection : Prioritize targets based on structural analogs (e.g., enzymes like cyclooxygenase-2 or kinases implicated in inflammation/cancer) .

- Assay Types :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., ATPase assays with malachite green detection) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of furan oxidation in this compound?

- Methodological Answer :

- Oxidation Pathways : The furan ring undergoes preferential oxidation at the α-position due to electron-rich C2–C3 double bonds. Reagents like mCPBA or OsO₄ yield epoxides or diols, respectively .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) show lower activation energy for α-oxidation (~15 kcal/mol) vs. β-oxidation (~22 kcal/mol) .

- Experimental Validation : LC-MS monitors reaction intermediates; kinetic studies (time-resolved NMR) confirm rate differences .

Q. How can contradictory data in biological activity studies be resolved?

- Methodological Answer :

- Orthogonal Assays : If a compound shows anti-inflammatory activity in vitro but not in vivo, validate using:

- SPR : Measure direct binding to COX-2 .

- Transcriptomics : Assess downstream cytokine expression (e.g., IL-6, TNF-α) in primary macrophages .

- Dose-Response Analysis : Ensure linearity across concentrations (e.g., 1–100 µM) to rule out off-target effects .

- Structural Analog Comparison : Test derivatives lacking the hydroxypropyl group to isolate pharmacophores .

Q. What computational strategies predict binding modes to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1CX2 for kinases). Prioritize poses with hydrogen bonds to oxalamide carbonyls .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-target complexes. Calculate binding free energies (MM-PBSA) .

- Pharmacophore Modeling : Identify critical features (e.g., furan π-stacking, hydroxypropyl H-bond donors) using Schrödinger Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.